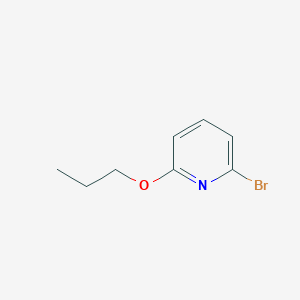

2-Bromo-6-propoxypyridine

Description

Significance of Pyridine (B92270) Scaffolds in Chemical Research

The pyridine scaffold, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous structural motif in chemistry. researchgate.net Its presence is notable in numerous natural products, including essential vitamins and alkaloids. In medicinal chemistry, the pyridine ring is considered a "privileged scaffold" because its derivatives are known to bind to a wide range of biological targets, leading to diverse pharmacological activities such as anticancer, antiviral, antibacterial, and anti-inflammatory properties. researchgate.netnih.gov The nitrogen atom in the ring can improve the aqueous solubility and bioavailability of drug candidates. enpress-publisher.com Beyond pharmaceuticals, pyridine derivatives are crucial in the agrochemical industry as insecticides and herbicides and are widely used as ligands in transition-metal catalysis and as building blocks for functional materials. enpress-publisher.comrsc.org

Position of 2-Bromo-6-propoxypyridine within the Functionalized Pyridine Class

This compound is a disubstituted pyridine that holds a strategic position as a valuable synthetic intermediate. cymitquimica.com Its structure is defined by a pyridine ring substituted with a bromine atom at the 2-position and a propoxy group at the 6-position. This specific arrangement of functional groups imparts a unique reactivity profile.

Overview of Academic Research Trajectories for this compound

Academic research involving this compound and related 2-halopyridines primarily focuses on its application as a foundational component in multi-step syntheses. The overarching goal is the creation of novel, complex molecules with specific functional properties for applications in medicinal chemistry and materials science. organic-chemistry.orgmdpi.com

A significant research trajectory involves the use of this compound in palladium-catalyzed cross-coupling reactions to synthesize a diverse library of 2,6-disubstituted pyridine derivatives. mdpi.com For instance, coupling with various boronic acids (Suzuki reaction) or organozinc reagents (Negishi reaction) allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 2-position. organic-chemistry.orgresearchgate.net These studies often aim to develop new therapeutic agents, such as kinase inhibitors or antituberculosis agents, by exploring the structure-activity relationships of the synthesized compounds. nih.gov

Another area of investigation is the development of new synthetic methodologies that utilize substrates like this compound to construct ligands for catalysis or for the assembly of supramolecular structures. organic-chemistry.org Research efforts are also directed towards the synthesis of this building block itself, often starting from more readily available precursors like 2,6-dibromopyridine (B144722), through selective functionalization reactions. georgiasouthern.edu These studies are crucial for enabling the efficient and scalable production of these valuable synthetic intermediates.

Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 891842-82-3 bldpharm.com |

| Molecular Formula | C₈H₁₀BrNO nih.gov |

| Molecular Weight | 216.07 g/mol nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-propoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-2-6-11-8-5-3-4-7(9)10-8/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JROFSFBGPCHTHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90634939 | |

| Record name | 2-Bromo-6-propoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

891842-82-3 | |

| Record name | 2-Bromo-6-propoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Transformational Chemistry of 2 Bromo 6 Propoxypyridine

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. 2-Bromo-6-propoxypyridine, like other aryl bromides, is an excellent substrate for these transformations. The general mechanism for many palladium-catalyzed couplings involves a catalytic cycle consisting of three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation with an organometallic reagent, and reductive elimination to form the final product and regenerate the catalyst.

The Suzuki-Miyaura reaction is a powerful and widely used method for constructing carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of numerous boronic acid derivatives. For substrates like this compound, this reaction facilitates the formation of 2-aryl-6-propoxypyridines.

The efficiency of the Suzuki coupling is highly dependent on the choice of catalyst, ligands, base, and solvent. Palladium catalysts with electron-rich phosphine (B1218219) ligands are commonly employed. Research on similar 2-bromopyridine (B144113) systems demonstrates that catalysts like Pd(dppf)Cl₂ and Pd(PPh₃)₄ are effective. The choice of base, such as sodium carbonate, potassium carbonate, or sodium phosphate, and solvent, like dioxane or toluene, is crucial for achieving high yields.

| Catalyst System | Base | Solvent | Temperature (°C) | Coupling Partner | Product Type | Reference |

| Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 65-100 | Hetero(aryl) boronic acids/esters | 2-Arylpyridines | |

| Pd(PPh₃)₄ | Na₂CO₃ | Toluene | 80 | Arylboronic acids | 2-Arylpyridines | |

| PXPd2 | K₂CO₃ | Methanol | N/A | Aryl boronic acids | 2-Aryl-6-chloronicotinamides |

This table presents typical conditions for Suzuki-Miyaura coupling reactions involving substituted 2-halopyridines.

The Sonogashira coupling is a fundamental reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically co-catalyzed by a palladium complex and a copper(I) salt, and it is carried out in the presence of an amine base. It provides a direct route to synthesize arylalkynes and conjugated enynes under mild conditions. Applying this methodology to this compound allows for the synthesis of 2-alkynyl-6-propoxypyridine derivatives.

The standard catalyst system involves a palladium(0) source, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, commonly copper(I) iodide (CuI). The amine, often triethylamine (B128534) or pyrrolidine, serves as both the base and, in some cases, the solvent. The reaction is versatile and tolerates a wide array of functional groups on both the alkyne and the aryl halide.

| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature (°C) | Substrate | Reference |

| Pd(CF₃COO)₂ / PPh₃ | CuI | Et₃N | DMF | 100 | 2-Amino-3-bromopyridines | |

| Pd(PPh₃)₂Cl₂ | CuI | Triethylamine (TEA) | CH₃CN | Room Temp. | 2-Amino-5-iodopyridine | |

| PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 65 | Iodopyridines |

This table outlines common conditions used in Sonogashira coupling reactions of various halopyridines.

The Ullmann condensation, or Ullmann-type reaction, is a copper-promoted conversion of aryl halides into aryl ethers, thioethers, and amines. This reaction, particularly for C-N bond formation (also known as the Goldberg reaction), is an important alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination. Traditionally, these reactions required harsh conditions, such as high temperatures and stoichiometric amounts of copper. However, modern advancements have introduced soluble copper catalysts and ligands that allow the reaction to proceed under milder conditions.

For a substrate like this compound, an Ullmann-type reaction with an amine or amide would yield the corresponding 2-amino-6-propoxypyridine derivative. The mechanism is believed to involve the formation of a copper(I) amide, which then reacts with the aryl halide. The choice of ligand, such as 1-methyl-imidazole or various β-keto esters, can significantly promote the reaction and improve yields.

| Copper Catalyst | Ligand | Base | Solvent | Temperature (°C) | Application | Reference |

| CuCl | 1-Methyl-imidazole | t-BuOLi | N/A | N/A | C-N coupling of carbazoles and 2-bromopyridine | |

| CuI | N,N'-dimethylethylenediamine | K₂CO₃ | Dioxane | 110 | N-arylation of amines | |

| Cu(OAc)₂ | α-Benzoin oxime | K₃PO₄ | DMSO | 80 | C-N coupling of (hetero)aryl halides |

This table summarizes conditions for copper-catalyzed Ullmann-type C-N coupling reactions.

Palladium catalysis is a broad field encompassing a variety of cross-coupling reactions beyond the Suzuki and Sonogashira reactions. These include the Heck, Stille, Negishi, and Hiyama couplings, which utilize different organometallic reagents to form C-C bonds. The versatility of palladium catalysts allows for the coupling of aryl halides with alkenes (Heck), organotins (Stille), organozincs (Negishi), and organosilanes (Hiyama).

The fundamental catalytic cycle for these reactions is largely conserved, involving oxidative addition, transmetalation, and reductive elimination. The choice of organometallic partner and reaction conditions can be tailored to achieve specific synthetic goals. The development of highly active catalysts and ligands has expanded the scope of these reactions to include less reactive aryl chlorides and substrates with diverse functional groups. These methodologies provide a comprehensive toolkit for modifying molecules like this compound.

Copper-catalyzed cross-coupling reactions, particularly the Ullmann reaction, are among the oldest transition-metal-catalyzed transformations. Due to the lower cost and toxicity of copper compared to palladium, there has been a resurgence of interest in developing modern copper-catalyzed methods. These reactions are especially prominent for forming carbon-heteroatom bonds, such as C-N, C-O, and C-S.

Significant progress has been made by introducing various ligands that facilitate the reaction under milder conditions and with lower catalyst loadings. For example, a CuCl-catalyzed Ullmann-type C-N cross-coupling has been developed for synthesizing N-heteroarylcarbazoles from 2-bromopyridine derivatives. Similarly, microwave-assisted copper-catalyzed amination of halopyridines has been shown to be a practical method for synthesizing substituted 2,6-diaminopyridines. These approaches are highly relevant for the functionalization of this compound with nitrogen-based nucleophiles.

Nucleophilic Substitution Reactions Involving the Bromine Atom

The pyridine (B92270) ring is electron-deficient, particularly at the 2- and 4-positions, which facilitates nucleophilic aromatic substitution (SNAr). In this mechanism, a strong nucleophile attacks the carbon atom bearing the leaving group (in this case, bromine), forming a negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily broken and is restored upon the expulsion of the bromide ion.

While many substitutions on aryl halides require a metal catalyst, direct SNAr can occur with highly activated substrates or under forcing conditions with strong nucleophiles like amines. For instance, the synthesis of 2-Bromo-6-alkylaminopyridines has been achieved by reacting 2,6-dibromopyridine (B144722) with primary amines like methylamine (B109427) at high temperature and pressure in a pressure tube. This demonstrates that one of the bromine atoms can be selectively displaced by an amine nucleophile without a catalyst, a reaction that could be applied to displace the bromine of this compound. However, such reactions can sometimes be difficult to control, potentially leading to multiple substitutions if excess nucleophile is used.

Carbon-Hydrogen (C-H) Bond Activation and Functionalization

The direct functionalization of C-H bonds has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules. In the context of this compound, the pyridine nitrogen and the propoxy group can play crucial roles in directing transition metal catalysts to specific C-H bonds on the pyridine ring.

Directed C-H Activation Mechanisms

Transition metal-catalyzed C-H activation is often guided by a directing group, which coordinates to the metal center and positions it in close proximity to a specific C-H bond. nih.gov In this compound, both the pyridine nitrogen and the oxygen atom of the propoxy group can act as potential directing groups.

The most common mechanism for directed C-H activation on pyridine rings involves the coordination of the pyridine nitrogen to the metal catalyst. This initial coordination brings the metal center close to the C-H bonds at the C3 and C5 positions. The subsequent C-H activation can proceed through various pathways, including concerted metalation-deprotonation (CMD), oxidative addition, or sigma-bond metathesis, depending on the metal and reaction conditions.

The propoxy group at the C6 position can also exert a directing effect. The oxygen atom can coordinate to the metal center, forming a five-membered metallacyclic intermediate that favors the activation of the C5-H bond. The efficiency of the propoxy group as a directing group is influenced by its Lewis basicity and the steric environment around the oxygen atom. The interplay between the directing effects of the pyridine nitrogen and the propoxy group, along with the electronic effects of the bromo and propoxy substituents, will ultimately determine the regioselectivity of the C-H functionalization.

Ruthenium-Catalyzed C-H Activation and Functionalization

Ruthenium complexes are versatile catalysts for a wide range of C-H functionalization reactions. nih.govnih.gov While specific examples with this compound are not extensively documented, the principles of ruthenium-catalyzed C-H arylation of other pyridine derivatives can be applied. For instance, ruthenium catalysts have been shown to effectively catalyze the ortho-arylation of carboxylic acids, where the carboxylate group acts as a directing group. nih.govnih.gov

In the case of this compound, a plausible ruthenium-catalyzed C-H arylation would involve the coordination of the pyridine nitrogen to the ruthenium center, followed by C-H activation at the C3 or C5 position. The choice between these positions would be influenced by steric and electronic factors. The bulky propoxy group might favor activation at the less hindered C3 position.

A general reaction scheme for the ruthenium-catalyzed C-H arylation of a substituted pyridine is shown below:

Table 1: Examples of Ruthenium-Catalyzed C-H Arylation of Pyridine Derivatives

| Pyridine Substrate | Arylating Agent | Catalyst | Product | Yield (%) | Reference |

| 2-Phenylpyridine | Aryl Halide | [RuCl₂(p-cymene)]₂ | 2-(Biphenyl-2-yl)pyridine | 75 | mdpi.com |

| Benzoic Acid | Aryl Bromide | [Ru(PCy₃)₂(CO)H₂] | 2-Arylbenzoic Acid | 88 | nih.gov |

This table presents data for analogous reactions to illustrate the potential of ruthenium catalysis.

Other Transition Metal Catalysts in C-H Activation (e.g., Pd, Ir, Rh, Cu, Fe)

A variety of other transition metals have been successfully employed in the C-H activation of pyridine derivatives, each offering unique reactivity and selectivity profiles.

Palladium (Pd): Palladium is one of the most widely used metals for C-H activation. Palladium(II) catalysts, often in conjunction with an oxidant, can effect the arylation, alkenylation, and acyloxylation of pyridine C-H bonds. The pyridine nitrogen typically serves as the directing group, favoring functionalization at the C3 and C5 positions.

Iridium (Ir): Iridium catalysts are particularly effective for C-H borylation reactions. illinois.edubris.ac.ukdigitellinc.comrsc.orgnih.gov This transformation introduces a versatile boronic ester group, which can be further functionalized through Suzuki-Miyaura cross-coupling reactions. For 2,6-disubstituted pyridines, iridium-catalyzed borylation often occurs at the C4 position due to steric hindrance at the C3 and C5 positions. digitellinc.com The low reactivity of some pyridines in iridium-catalyzed borylation can be attributed to the coordination of the nitrogen lone pair to the iridium center, which inhibits the catalytic cycle. rsc.orgnih.gov

Rhodium (Rh): Rhodium catalysts have been utilized for various C-H functionalization reactions of pyridines, including alkylation and annulation. nih.gov Chelation-assisted rhodium catalysis, where a directing group guides the catalyst, is a common strategy. nih.gov

Copper (Cu): Copper catalysis offers a more economical and sustainable alternative for C-H functionalization. rsc.org Copper-catalyzed amination and amidation of pyridine C-H bonds have been reported, often proceeding through a radical mechanism. researchgate.net

Iron (Fe): Iron is an abundant, inexpensive, and environmentally benign metal that has gained increasing attention in C-H activation catalysis. nih.govnih.gov Iron-catalyzed C-H alkylation and arylation of pyridines have been developed, often requiring a directing group to achieve high regioselectivity. nih.govnih.gov

Derivatization of the Pyridine Core

The bromo and propoxy substituents on the this compound ring provide versatile handles for further derivatization, allowing for the synthesis of a wide array of functionalized pyridine compounds.

Synthesis of Advanced 2,6-Disubstituted Pyridine Compounds

The bromine atom at the C2 position of this compound is particularly susceptible to substitution through various cross-coupling reactions. This allows for the introduction of a wide range of carbon and heteroatom-based substituents, leading to the formation of advanced 2,6-disubstituted pyridine compounds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron reagent with an organic halide. This compound can be readily coupled with various aryl- and heteroarylboronic acids or esters to yield 2-aryl-6-propoxypyridines. nih.govresearchgate.netnih.govmdpi.com

Sonogashira Coupling: This reaction, also catalyzed by palladium and a copper co-catalyst, enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orgnih.govlibretexts.orgsoton.ac.uk This provides a direct route to 2-alkynyl-6-propoxypyridines, which are valuable intermediates for the synthesis of more complex molecules.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a highly versatile method for the formation of carbon-nitrogen bonds. chemspider.comwikipedia.orgnih.govresearchgate.net this compound can be coupled with a wide range of primary and secondary amines, anilines, and other nitrogen nucleophiles to produce 2-amino-6-propoxypyridine derivatives.

Table 2: Common Cross-Coupling Reactions for the Derivatization of 2-Bromopyridines

| Reaction | Coupling Partner | Catalyst System | Product Type | Reference |

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ / Ligand | 2-Arylpyridine | nih.gov |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | 2-Alkynylpyridine | wikipedia.org |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / Ligand | 2-Aminopyridine (B139424) | wikipedia.org |

This table provides general conditions for these reactions as applied to 2-bromopyridine substrates.

Formation of Pyridone Derivatives

Pyridone and its derivatives are an important class of heterocyclic compounds with diverse biological activities. The 6-propoxypyridin-2(1H)-one core can be accessed from this compound, although direct hydrolysis can be challenging. A more common route to pyridones involves the hydrolysis of the corresponding halopyridine.

While a direct, high-yielding hydrolysis of this compound to 6-propoxypyridin-2(1H)-one is not extensively reported, the analogous transformation of 2-bromopyridines to 2-pyridones is a well-established process, often requiring harsh conditions such as strong acid or base and high temperatures.

It is important to note that 6-substituted-2-hydroxypyridines exist in a tautomeric equilibrium with their corresponding 6-substituted-pyridin-2(1H)-one form. The position of this equilibrium is influenced by the substituent and the solvent. In the case of the target molecule, the equilibrium would lie between 6-propoxy-2-hydroxypyridine and 6-propoxypyridin-2(1H)-one.

The synthesis of pyridone derivatives often involves multi-step sequences, such as the iridium-catalyzed C-H borylation of 2-pyridones, which allows for further functionalization of the pyridone core. bris.ac.uk

Spectroscopic Characterization and Computational Investigations

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of 2-Bromo-6-propoxypyridine, verifying its synthesis, and assessing its purity. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the pyridine (B92270) ring and the propoxy side chain. The three aromatic protons on the pyridine ring would likely appear as a set of coupled multiplets. The chemical shifts would be influenced by the electron-withdrawing bromine atom and the electron-donating propoxy group. The propoxy group protons would present as a triplet for the terminal methyl group (CH₃), a sextet (or multiplet) for the methylene (B1212753) group adjacent to the methyl (CH₂), and another triplet for the methylene group attached to the oxygen atom (OCH₂).

¹³C NMR: The carbon NMR spectrum would complement the proton data by showing signals for each unique carbon atom in the molecule. For this compound, six distinct signals would be anticipated: five for the pyridine ring carbons and three for the propoxy group carbons. The carbon attached to the bromine (C2) and the carbon attached to the propoxy group (C6) would be significantly shifted due to the electronegativity of the substituents.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Splitting Pattern |

| Pyridine-H3 | ~6.8 - 7.2 | ~110 - 120 | Doublet |

| Pyridine-H4 | ~7.4 - 7.8 | ~138 - 142 | Triplet |

| Pyridine-H5 | ~6.9 - 7.3 | ~115 - 125 | Doublet |

| O-CH₂ | ~4.2 - 4.5 | ~65 - 75 | Triplet |

| Central-CH₂ | ~1.7 - 2.0 | ~20 - 30 | Sextet |

| CH₃ | ~0.9 - 1.2 | ~10 - 15 | Triplet |

| C2 (C-Br) | --- | ~140 - 145 | Singlet |

| C6 (C-O) | --- | ~160 - 165 | Singlet |

Note: These are estimated values and actual experimental data may vary.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to specific vibrational modes of chemical bonds. For this compound, the FT-IR spectrum would be expected to show characteristic peaks for:

C-O-C stretching: Strong absorptions in the region of 1250-1000 cm⁻¹ indicating the ether linkage.

Aromatic C=N and C=C stretching: A series of bands in the 1600-1400 cm⁻¹ region, characteristic of the pyridine ring.

C-H stretching: Absorptions for the aromatic C-H bonds just above 3000 cm⁻¹ and for the aliphatic C-H bonds of the propoxy group just below 3000 cm⁻¹.

C-Br stretching: A weaker absorption in the lower frequency "fingerprint" region, typically between 600-500 cm⁻¹.

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₈H₁₀BrNO), the molecular ion peak (M⁺) would show a characteristic isotopic pattern due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two peaks of almost equal intensity, M⁺ and (M+2)⁺. GC-MS combines gas chromatography with mass spectrometry, allowing for the separation of a mixture and the mass analysis of each component, which is crucial for confirming the purity of the compound.

Theoretical and Computational Chemistry Studies

Computational chemistry offers powerful tools to predict and understand the properties of molecules, complementing experimental data.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations could be employed to:

Optimize the molecular geometry to find its most stable conformation.

Calculate the electronic energy and distribution within the molecule.

Predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which can then be compared with experimental results for validation.

Determine properties like dipole moment and molecular electrostatic potential (MEP), which provide insights into the molecule's polarity and regions susceptible to electrophilic or nucleophilic attack.

Analysis of Reactivity Sites and Molecular Orbitals (e.g., Fukui Functions, FMO)

To understand the chemical reactivity of this compound, specific DFT-derived concepts are highly valuable.

Frontier Molecular Orbital (FMO) Theory: This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.

Fukui Functions: These functions are used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. By analyzing the change in electron density at each atomic site upon the addition or removal of an electron, one can pinpoint which atoms are most likely to participate in a chemical reaction. For this compound, this analysis would likely indicate that the carbon atoms of the pyridine ring are the primary sites for electrophilic and nucleophilic substitution reactions.

Mechanistic Pathway Elucidation via Computational Modeling

Computational modeling, particularly utilizing Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate mechanistic pathways of chemical reactions involving substituted pyridines. While direct computational studies on this compound are not extensively available in the current literature, mechanistic insights can be inferred from computational investigations of analogous 2-bromopyridine (B144113) and 2-alkoxypyridine systems. These studies provide a foundational understanding of the key steps, transition states, and intermediates involved in reactions such as nucleophilic aromatic substitution (SNA_r) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNA_r):

Computational studies on the SNA_r of 2-halopyridines have revealed that the reaction can proceed through either a concerted or a stepwise mechanism. The operative pathway is highly dependent on the nature of the leaving group, the nucleophile, and the solvent. For a substrate like this compound, the bromine atom serves as the leaving group. DFT calculations on similar systems suggest that the reaction likely proceeds through a Meisenheimer-like intermediate.

The general mechanism involves the nucleophilic attack at the C2 position, leading to the formation of a tetrahedral intermediate. The propoxy group at the C6 position, being an electron-donating group, would be expected to slightly destabilize the negatively charged intermediate compared to an unsubstituted ring. However, computational models can precisely quantify these electronic effects on the stability of intermediates and the energy barriers of the transition states.

A hypothetical reaction pathway for the methoxylation of this compound, based on DFT studies of similar systems, is presented below. The activation energies (ΔE‡) and reaction energies (ΔErxn) are illustrative and based on typical values obtained for analogous reactions of substituted 2-bromopyridines.

| Step | Description | Illustrative ΔE‡ (kcal/mol) | Illustrative ΔErxn (kcal/mol) |

|---|---|---|---|

| 1 | Nucleophilic attack of methoxide | 15-20 | -5 to -10 |

| 2 | Formation of Meisenheimer intermediate | - | - |

| 3 | Departure of the bromide leaving group | 5-10 | -15 to -20 |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling):

Computational studies have been instrumental in detailing the catalytic cycle of Suzuki-Miyaura reactions involving 2-bromopyridines. The key steps of the cycle—oxidative addition, transmetalation, and reductive elimination—have been extensively modeled. For this compound, the oxidative addition of the C-Br bond to a Pd(0) complex is the initial and often rate-determining step.

Noncovalent Interaction (NCI) Analysis

Noncovalent Interaction (NCI) analysis is a computational method used to visualize and characterize weak interactions within and between molecules. nih.gov Based on the electron density (ρ) and its derivatives, NCI analysis can identify hydrogen bonds, van der Waals interactions, and steric clashes. chemtools.org For this compound, NCI analysis can provide valuable insights into its solid-state packing, intermolecular interactions in solution, and its binding to biological targets.

The key features of the noncovalent interactions involving this compound are expected to be:

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms such as oxygen or nitrogen on neighboring molecules. Computational studies on other brominated aromatic compounds have quantified the strength of these interactions. mdpi.com

Hydrogen Bonding: The propoxy group can participate in weak C-H···O or C-H···N hydrogen bonds, influencing the molecular conformation and crystal packing.

π-π Stacking: The pyridine ring can engage in π-π stacking interactions with other aromatic systems. The substituents on the ring will affect the electrostatic potential and thus the geometry and strength of these stacking interactions.

NCI plots typically represent these interactions as isosurfaces, where the color-coding indicates the nature and strength of the interaction. Blue or green surfaces generally denote attractive interactions like hydrogen and halogen bonds, while red surfaces indicate repulsive steric clashes.

Below is a table summarizing the types of noncovalent interactions expected for this compound and their typical calculated interaction energies from studies on analogous molecules.

| Interaction Type | Interacting Groups | Typical Calculated Energy (kcal/mol) |

|---|---|---|

| Halogen Bonding | C-Br ··· O/N | -1.5 to -4.0 |

| Hydrogen Bonding | C-H ··· O | -0.5 to -1.5 |

| π-π Stacking | Pyridine ring ··· Pyridine ring | -2.0 to -5.0 |

Computational NCI analysis of related pyridine derivatives has shown that these weak interactions can significantly influence the supramolecular architecture and physical properties of the compounds. acs.org

Applications in Advanced Organic Synthesis and Materials Research

Role as a Versatile Building Block for Complex Molecules

Organic building blocks are essential components for the modular assembly of more complex molecular architectures. sigmaaldrich.com 2-Bromo-6-propoxypyridine serves as a highly versatile building block in organic synthesis due to the differential reactivity of its functional groups. The bromine atom at the 2-position can readily participate in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions, allowing for the introduction of a wide range of substituents at this position. Simultaneously, the propoxy group at the 6-position can be retained or modified, providing a strategic handle for further functionalization. This dual functionality enables chemists to construct intricate molecular scaffolds with precise control over their three-dimensional structure and properties.

Utility in Ligand Design and Coordination Chemistry

The pyridine (B92270) nitrogen atom in this compound provides a coordination site for metal ions, making it an excellent platform for the design of novel ligands for catalysis and coordination chemistry.

Development of Pyridine-Based Ligands for Catalysis

The synthesis of pyridine-based ligands is a crucial area of research, as these ligands can be used to create transition metal complexes with specific catalytic activities. mdpi.commdpi.com The modification of this compound allows for the introduction of various chelating groups, leading to the formation of bidentate, tridentate, or polydentate ligands. These ligands can then be used to stabilize and modulate the electronic and steric properties of metal centers, thereby influencing the efficiency and selectivity of catalytic transformations. For instance, derivatives of this compound have been incorporated into ligand frameworks for transition metal-catalyzed reactions. nih.govfrontiersin.org

Formation of Transition Metal Complexes and their Catalytic Applications

The pyridine-based ligands derived from this compound can coordinate with a variety of transition metals to form stable complexes. mdpi.com These complexes have shown promise in various catalytic applications. The nature of the substituents on the pyridine ring, including the propoxy group and the group introduced at the former bromo-position, can significantly impact the catalytic performance of the resulting metal complex. Research in this area focuses on tailoring the ligand structure to achieve optimal activity and selectivity for specific chemical transformations. researchgate.net

Research into Extended Metal Atom Chains (EMACs)

Extended Metal Atom Chains (EMACs) are linear chains of directly bonded metal atoms surrounded by organic ligands. wikipedia.org These structures are of interest for their potential applications in nanoelectronics. The synthesis of stable EMACs is challenging and relies heavily on the design of appropriate supporting ligands. georgiasouthern.edu Pyridine-containing ligands, including those that could be conceptually derived from this compound, play a crucial role in templating the formation of these metal chains. wikipedia.org While direct use of this compound in published EMAC research is not prominent, its derivatives, such as aminopyridines, are key to constructing the multidentate ligands necessary to stabilize these unique structures. georgiasouthern.edugeorgiasouthern.edu The fundamental principle involves using the nitrogen atoms of the pyridine rings to coordinate to the metal ions, thus holding them in a linear arrangement. wikipedia.org

Precursor in Materials Science Research

The versatility of this compound extends beyond discrete molecules into the realm of materials science, where it serves as a valuable precursor for the development of advanced materials.

Synthesis of Specialty Chemicals

The chemical structure of this compound, characterized by a bromine atom at the 2-position and a propoxy group at the 6-position, makes it a highly useful intermediate in the synthesis of specialty chemicals. The bromine atom serves as a versatile functional handle, enabling a variety of cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions are fundamental in modern organic chemistry for the formation of carbon-carbon and carbon-nitrogen bonds, allowing for the construction of complex molecular frameworks.

The general class of 2-bromo-6-substituted pyridines is recognized for its broad applicability in creating pharmaceuticals, specialized ligands for metal catalysis, and advanced organic functional materials. google.com The reactivity of the bromine group can be precisely controlled, allowing it to be replaced by various other functional groups to build target molecules. google.com For instance, analogous compounds like 2-Bromo-6-chloropyridine are employed as key intermediates in the production of specialty polymers and materials used in advanced coatings and adhesives. While specific, publicly documented examples of large-scale specialty chemicals synthesized directly from this compound are not extensively detailed, its role as a building block is analogous to other substituted bromopyridines that are crucial in these fields.

Table 1: Reactivity of 2-Bromo-6-substituted Pyridines in Organic Synthesis

| Reaction Type | Purpose | Potential Outcome |

|---|---|---|

| Suzuki Coupling | Carbon-Carbon Bond Formation | Synthesis of biaryl compounds |

| Buchwald-Hartwig Amination | Carbon-Nitrogen Bond Formation | Creation of arylamines |

| Stille Coupling | Carbon-Carbon Bond Formation | Development of complex organic molecules |

| Functional Group Modification | Introduction of New Moieties | Tailoring molecular properties |

This interactive table summarizes the synthetic utility of the 2-bromo-pyridine core structure.

Research Intermediates in Agrochemical Development

Pyridine-based compounds are integral to the agrochemical industry, forming the structural basis for many effective herbicides, fungicides, and insecticides. researchgate.net The strategic placement of different substituents on the pyridine ring allows for the fine-tuning of a molecule's biological activity and physical properties.

Halogenated pyridine derivatives, in particular, serve as crucial intermediates in the development of next-generation crop protection agents. For example, the related compound 2-Bromo-6-fluoropyridine is a key building block for creating advanced pesticides and herbicides. nbinno.com The presence of halogen atoms can enhance the metabolic stability and lipophilicity of the final product, leading to improved efficacy and duration of action in the field. nbinno.com Similarly, 2-Bromo-6-chloropyridine is utilized in the formulation of various agrochemicals, including herbicides and fungicides, to enhance crop protection. chemimpex.com

While direct evidence of this compound's incorporation into commercial agrochemicals is limited in available research, its structural similarity to these important intermediates suggests its potential as a valuable precursor in the discovery and development of novel active ingredients for agriculture. Researchers in this field utilize such intermediates to generate libraries of new compounds for screening and optimization.

Applications in Biochemical Research Methodologies

The utility of substituted pyridines extends into biochemical and medicinal chemistry research, where they can be used to design molecules that interact with biological targets like enzymes and receptors.

Enzyme inhibitors are critical tools in both therapeutic drug development and in fundamental biochemical research to elucidate biological pathways. While many pyridine derivatives are investigated as potential enzyme inhibitors, there is a notable lack of specific research literature detailing the use of this compound in studies of enzyme inhibition mechanisms. General research has shown that other substituted bromopyridines can serve as precursors to more complex molecules with inhibitory activity. For instance, derivatives of 2-bromo-3-hydroxypyridine (B45599) have been explored as potential phosphodiesterase 4 (PDE4) inhibitors. researchgate.net However, no such specific findings have been published for this compound itself.

Receptor binding assays are a fundamental methodology in drug discovery, used to screen for compounds that interact with specific biological receptors. The design of ligands for these assays often involves heterocyclic scaffolds like pyridine. These scaffolds can be systematically modified to understand the structure-activity relationships that govern a molecule's ability to bind to a receptor.

Despite the importance of this research area, there are no specific, publicly available studies that document the use of this compound in investigations into receptor binding processes. The application of this particular compound in the synthesis of receptor ligands or as a tool compound in binding assays has not been reported in peer-reviewed literature, indicating a potential area for future investigation.

Future Research Directions and Challenges

Development of More Sustainable and Efficient Synthetic Routes

The traditional synthesis of substituted pyridines often involves multi-step processes with harsh reagents and significant waste generation. ymerdigital.com Future research will prioritize the development of greener and more efficient synthetic pathways to 2-Bromo-6-propoxypyridine and its analogs.

Key areas of focus include:

One-Pot and Multicomponent Reactions (MCRs): Designing MCRs that can construct the substituted pyridine (B92270) core in a single step from readily available starting materials would significantly improve efficiency. ymerdigital.comacs.org These approaches enhance atom economy and reduce the need for intermediate purification steps. rasayanjournal.co.in

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically shorten reaction times and improve yields compared to conventional heating methods. acs.orgnih.gov Applying this technology to the synthesis of this compound could lead to more energy-efficient processes.

Green Solvents and Catalysts: Research into replacing hazardous organic solvents with greener alternatives, such as water or ionic liquids, is crucial. rasayanjournal.co.inbiosynce.com Furthermore, developing catalysts based on earth-abundant and non-toxic metals, like iron, offers a more sustainable alternative to precious metal catalysts. rsc.org

| Synthesis Strategy | Potential Advantage for this compound |

| Multicomponent Reactions | Fewer steps, reduced waste, increased complexity in a single operation. |

| Microwave-Assisted Synthesis | Faster reaction times, potentially higher yields, energy efficiency. nih.gov |

| Earth-Abundant Metal Catalysis | Lower cost, reduced environmental impact compared to precious metals. rsc.org |

| Green Solvents | Improved safety profile, easier workup, reduced environmental pollution. biosynce.com |

Exploration of Novel Catalytic Transformations

The bromine atom and the pyridine ring in this compound are prime sites for further functionalization through catalytic methods. Future work will likely explore a wider range of these transformations to create diverse molecular architectures.

Advanced Cross-Coupling Reactions: While palladium-catalyzed reactions like Suzuki, Heck, and Sonogashira are standard, future research could focus on more challenging or novel cross-couplings. wikipedia.orgyoutube.com This includes developing catalysts that are more active at lower temperatures or tolerant of a wider array of functional groups. The Ullmann-type C-N cross-coupling is another viable route for creating complex derivatives. nih.gov

C-H Activation: A significant frontier in organic synthesis is the direct functionalization of carbon-hydrogen (C-H) bonds. rsc.org Research into the selective C-H activation of the pyridine ring of this compound could enable the introduction of new substituents without the need for pre-functionalization, offering a more atom-economical approach to complex molecules. rsc.orgnih.gov Palladium-catalyzed C-H functionalization at the ortho position of 2-phenylpyridines is a well-established area that could be adapted. rsc.org

Integration with Flow Chemistry and Automation Technologies

Shifting from traditional batch processing to continuous flow chemistry offers substantial advantages in terms of safety, efficiency, and scalability. nih.govorganic-chemistry.org

Continuous Flow Synthesis: Implementing a continuous flow process for the synthesis of this compound can lead to better control over reaction parameters, improved heat transfer, and safer handling of reactive intermediates. researchgate.netresearchgate.net Flow reactors have been successfully used for the synthesis of various pyridine derivatives, demonstrating the potential for higher yields and purity. vcu.eduakjournals.com

Automated Synthesis Platforms: Integrating flow chemistry with automated systems can accelerate the discovery and optimization of new reactions and derivatives. nih.gov Such platforms can rapidly screen different catalysts, reagents, and conditions for the functionalization of this compound, significantly speeding up the development of new materials and pharmaceutical leads. nih.gov

Predictive Modeling for Reactivity and Selectivity

Computational chemistry is becoming an indispensable tool for modern chemical research. Applying predictive modeling to this compound can guide experimental design and provide deeper mechanistic insights.

Density Functional Theory (DFT) Calculations: DFT can be used to model the electronic structure of this compound and its reaction intermediates. researchgate.net This allows for the prediction of the most likely sites for electrophilic or nucleophilic attack, helping to rationalize and predict the regioselectivity of catalytic reactions like C-H activation. nih.govresearchgate.net

Reaction Mechanism Elucidation: Computational studies can help elucidate complex reaction mechanisms, such as those in palladium-catalyzed cross-coupling cycles. wikipedia.org By understanding the energetic landscape of the reaction, researchers can design more efficient catalysts and optimize reaction conditions to minimize side products.

Predicting Physicochemical Properties: Modeling can also predict key properties of new derivatives, such as their solubility, stability, and electronic properties, which is particularly valuable in the context of materials science applications.

Opportunities in Supramolecular Chemistry and Advanced Self-Assembly

The structural features of this compound make it an interesting candidate for use in supramolecular chemistry and the design of self-assembling systems.

Halogen Bonding: The bromine atom can act as a halogen bond donor, a specific and directional non-covalent interaction. This can be exploited to direct the self-assembly of molecules in the solid state, leading to the formation of predictable crystal structures or complex supramolecular architectures. nih.govnih.gov

Coordination Chemistry: The nitrogen atom of the pyridine ring is a classic coordination site for metal ions. This allows for the construction of metal-organic frameworks (MOFs) or discrete coordination complexes with interesting catalytic, magnetic, or optical properties.

Amphiphile Self-Assembly: By incorporating this compound into an amphiphilic molecular design, it may be possible to create self-assembling systems like nanotubes or nanofibers in solution. nih.govresearchgate.net The specific electronic and steric properties of the pyridine headgroup would influence the packing and morphology of the resulting nanostructures. rsc.org

Q & A

Q. What are the established synthetic routes for 2-Bromo-6-propoxypyridine, and how can purity be optimized?

- Methodological Answer : this compound can be synthesized via nucleophilic aromatic substitution or transition metal-catalyzed coupling. For example, Ni-catalyzed reductive coupling of 2-bromo-6-methylpyridine derivatives with propanol under inert conditions (e.g., argon atmosphere) has been reported to yield propoxy-substituted products . Purity optimization involves recrystallization (using solvents like chloroform/ethyl acetate mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient). Monitoring reaction progress via TLC (Rf = 0.3–0.5) and verifying purity with HPLC (>98%) are critical .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR : - and -NMR to confirm substitution patterns (e.g., propoxy group resonance at δ 1.0–1.5 ppm for methyl protons).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 230.03 for CHBrNO).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%).

- Physical Properties : Melting point (mp) analysis (e.g., 78–82°C for structurally similar bromopyridines) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for introducing the propoxy group in this compound synthesis?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the propoxide ion.

- Catalyst Screening : Test Pd/Cu systems or Ni complexes (e.g., NiCl/dppe) for cross-coupling efficiency .

- Temperature Control : Optimize between 80–120°C to balance reaction rate and side-product formation.

- Kinetic Monitoring : Use in-situ IR or GC-MS to track propoxy group incorporation and adjust reagent stoichiometry .

Q. What strategies are effective in resolving contradictory data regarding the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Systematic Variation : Test substrates with varying electronic profiles (e.g., electron-withdrawing vs. donating groups) to isolate steric/electronic effects.

- Control Experiments : Compare reactivity with 2-Bromo-6-methoxypyridine to assess alkoxy group influence.

- Computational Modeling : DFT calculations to map reaction pathways and identify rate-limiting steps .

Q. What mechanistic insights guide the use of this compound in forming bipyridine ligands?

- Methodological Answer :

- Reductive Coupling : Ni-catalyzed coupling (e.g., NiCl/Zn) facilitates C–C bond formation between bromopyridine monomers.

- Ligand Design : Propoxy groups modulate steric bulk, influencing metal coordination geometry (e.g., octahedral vs. square planar) in complexes like [Ni(this compound)] .

- Spectroscopic Validation : X-ray crystallography or EXAFS to confirm ligand-metal binding modes .

Q. How does the steric and electronic profile of this compound influence its application in pharmaceutical intermediates?

- Methodological Answer :

- Steric Effects : The propoxy group’s bulkiness impacts binding to biological targets (e.g., enzyme active sites). Compare IC values against methyl/methoxy analogs.

- Electronic Effects : Electron-donating propoxy groups enhance nucleophilicity at the pyridine N-atom, facilitating heterocycle functionalization (e.g., forming amides or ureas) .

- Case Study : Use in synthesizing cardiotonic agents (e.g., cyclopenta[b]pyridin-2,5-dione derivatives) via Pd-mediated C–N coupling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.